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molecular formula C7H6ClN3 B8789937 3-Chloroimidazo[1,2-a]pyridin-8-amine

3-Chloroimidazo[1,2-a]pyridin-8-amine

Cat. No. B8789937
M. Wt: 167.59 g/mol
InChI Key: JEUILNPGZPJHPQ-UHFFFAOYSA-N
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Patent
US06124313

Procedure details

A suspension of 3-chloro-2-methyl-8-pivaloylaminoimidazo[1,2-a]pyridine (4.0 g, 15 mmol) in 60% strength sulfuric acid (25 ml) is stirred at 100° C. for 1 h. After cooling to RT, water (100 ml) is added and the mixture is adjusted to pH 10 using 10 N sodium hydroxide solution. It is then extracted with ethyl acetate (3×50 ml). The combined organic extracts are washed with water (50 ml), dried over magnesium sulfate and concentrated. The residue is taken up in boiling toluene, clarified with silica gel and crystallized. The title compound is isolated as a beige solid. Yield 1.9 g (70%), m.p. 126-127° C.
Name
3-chloro-2-methyl-8-pivaloylaminoimidazo[1,2-a]pyridine
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:6]2[CH:7]=[CH:8][CH:9]=[C:10]([NH:11]C(=O)C(C)(C)C)[C:5]2=[N:4][C:3]=1C.S(=O)(=O)(O)O.[OH-].[Na+]>O>[NH2:11][C:10]1[C:5]2[N:6]([C:2]([Cl:1])=[CH:3][N:4]=2)[CH:7]=[CH:8][CH:9]=1 |f:2.3|

Inputs

Step One
Name
3-chloro-2-methyl-8-pivaloylaminoimidazo[1,2-a]pyridine
Quantity
4 g
Type
reactant
Smiles
ClC1=C(N=C2N1C=CC=C2NC(C(C)(C)C)=O)C
Name
Quantity
25 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
100 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
is stirred at 100° C. for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling to RT
EXTRACTION
Type
EXTRACTION
Details
It is then extracted with ethyl acetate (3×50 ml)
WASH
Type
WASH
Details
The combined organic extracts are washed with water (50 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
crystallized

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
NC=1C=2N(C=CC1)C(=CN2)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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